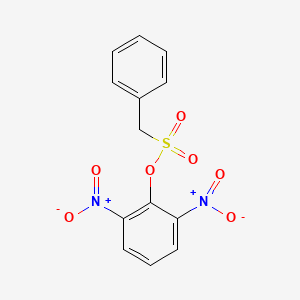
(3R)-3-Ethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Ethyloxolan-2-one: is a chiral lactone compound with a five-membered ring structure. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science. The compound’s unique stereochemistry makes it a valuable building block for the synthesis of enantiomerically pure substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Ethyloxolan-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the intramolecular esterification of 3-hydroxybutanoic acid derivatives. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of renewable resources followed by chemical modification. This approach is environmentally friendly and cost-effective, making it suitable for large-scale production. The fermentation process typically involves the use of genetically engineered microorganisms that can produce the desired precursor, which is then chemically converted to the target compound.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-3-Ethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxygen atom in the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives of the lactone.
Aplicaciones Científicas De Investigación
Chemistry: (3R)-3-Ethyloxolan-2-one is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the production of enantiomerically pure compounds, which are important in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals. Its chiral nature makes it valuable for the development of drugs with specific enantiomeric forms.
Industry: In the materials science industry, this compound is used in the production of polymers and resins. Its unique properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mecanismo De Acción
The mechanism of action of (3R)-3-Ethyloxolan-2-one involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the compound’s lactone ring can undergo nucleophilic attack, leading to ring-opening and subsequent transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparación Con Compuestos Similares
(3S)-3-Ethyloxolan-2-one: The enantiomer of (3R)-3-Ethyloxolan-2-one, with similar chemical properties but different biological activities.
γ-Butyrolactone: A structurally similar lactone with a four-membered ring, used in various industrial applications.
δ-Valerolactone: Another related lactone with a six-membered ring, used in polymer synthesis.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, setting it apart from other similar lactones.
Propiedades
Número CAS |
55232-21-8 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(3R)-3-ethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-4-8-6(5)7/h5H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
DFEMJYIRAXUQQB-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@@H]1CCOC1=O |
SMILES canónico |
CCC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


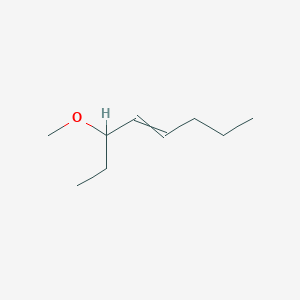

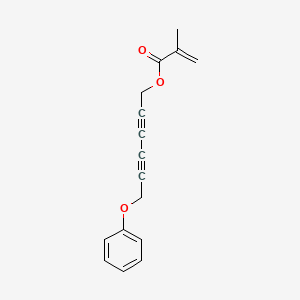

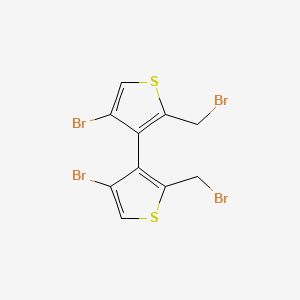
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)


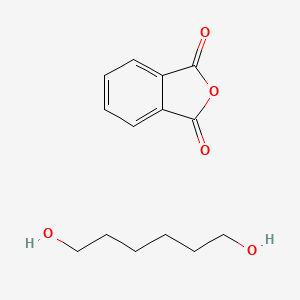
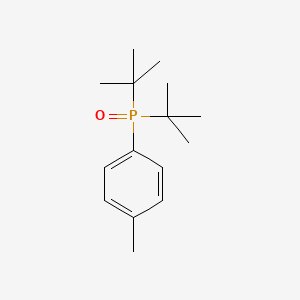

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

